Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. It is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. This compound has garnered interest due to its diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 5-amino-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazides using tosyl chloride and pyridine . Another method employs PhI(OAc)2 (PIDA) as an oxidant for intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PIDA and reducing agents specific to the desired transformation. Conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups to the oxadiazole ring .
Scientific Research Applications
Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of potassium 5-amino-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate: This compound is similar in structure but has a methyl group instead of an amino group.
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate: This compound has an ethyl ester group instead of a potassium salt.
Uniqueness
Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amino group enhances its reactivity and potential for forming hydrogen bonds, making it particularly useful in medicinal chemistry .
Properties
IUPAC Name |
potassium;5-amino-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O3.K/c4-3-6-5-1(9-3)2(7)8;/h(H2,4,6)(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQFWGVMVLNSRI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)N)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2KN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2174001-64-8 |
Source
|
Record name | potassium 5-amino-1,3,4-oxadiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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